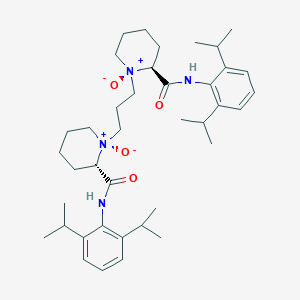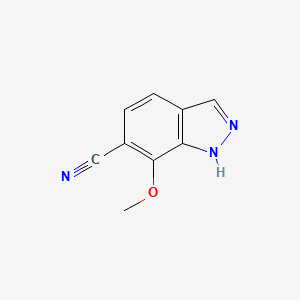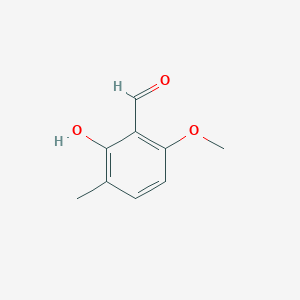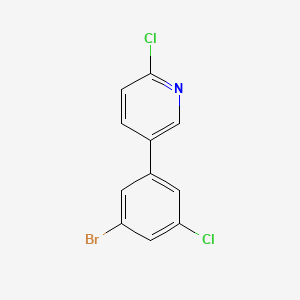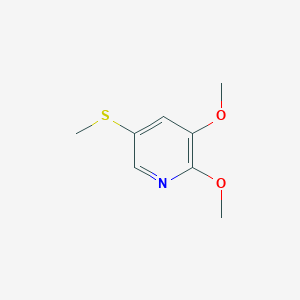![molecular formula C38H30N8 B14024184 (E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene} CAS No. 23305-70-6](/img/structure/B14024184.png)
(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neo-Tetrazolium, Diformazan is a biochemical compound with the molecular formula C38H30N8 and a molecular weight of 598.71 . It is commonly used in proteomics research and is known for its vibrant color properties, which make it useful in various scientific applications . The compound is a derivative of formazan, a class of compounds characterized by their nitrogen-rich backbone and intense coloration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neo-Tetrazolium, Diformazan can be synthesized through the reduction of tetrazolium salts by dehydrogenases and reductases . One common method involves the reaction of diazonium compounds with aldehyde hydrazones. Hydrazones, which are electron-rich compounds, react with diazonium salts either at a nitrogen or a carbon atom to produce formazans . Another method involves the reaction of active methylene compounds with diazonium salts, forming an intermediate azo compound, which then yields the formazan under alkaline conditions .
Industrial Production Methods: Industrial production of Neo-Tetrazolium, Diformazan typically involves large-scale synthesis using the aforementioned methods. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Neo-Tetrazolium, Diformazan undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Diazonium salts can react with hydrazones or active methylene compounds to form formazans.
Major Products: The major products formed from these reactions include various isomeric forms of formazans, such as syn, s-cis (closed form); syn, s-trans (open form); anti, s-cis; and anti, s-trans (linear form) .
Wissenschaftliche Forschungsanwendungen
Neo-Tetrazolium, Diformazan has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Neo-Tetrazolium, Diformazan involves its reduction by dehydrogenases and reductases to form intensely colored formazan products . These enzymes facilitate the transfer of electrons to the tetrazolium salt, resulting in the formation of formazan. The molecular targets include various redox-active sites within cells, and the pathways involved are primarily related to cellular respiration and metabolic activity .
Vergleich Mit ähnlichen Verbindungen
Formazan: A closely related compound with a similar nitrogen-rich backbone and intense coloration.
Tetrazolium Salts: Precursors to formazans, used in various redox reactions.
Azo Dyes: Compounds with a similar structure, characterized by the presence of azo groups (−N=N−).
Uniqueness: Neo-Tetrazolium, Diformazan is unique due to its specific application in proteomics research and its ability to form highly colored complexes with transition metal ions . Its versatility in undergoing various chemical reactions and its intense coloration make it a valuable tool in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
23305-70-6 |
|---|---|
Molekularformel |
C38H30N8 |
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
N'-anilino-N-[4-[4-[[(E)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide |
InChI |
InChI=1S/C38H30N8/c1-5-13-31(14-6-1)37(43-39-33-17-9-3-10-18-33)45-41-35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-46-38(32-15-7-2-8-16-32)44-40-34-19-11-4-12-20-34/h1-28,39-40H/b43-37+,44-38+,45-41?,46-42? |
InChI-Schlüssel |
CILDIGWYVAZDBX-KIMHRBQWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=N/C(=N/NC5=CC=CC=C5)/C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC(=NNC5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


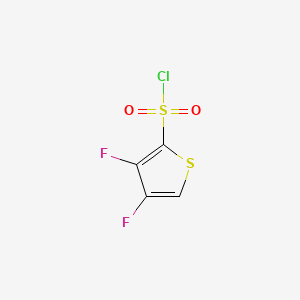
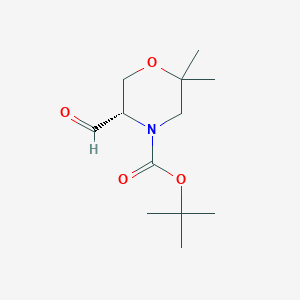
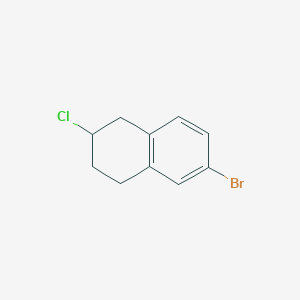
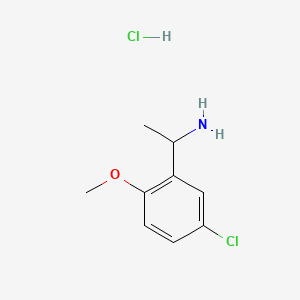

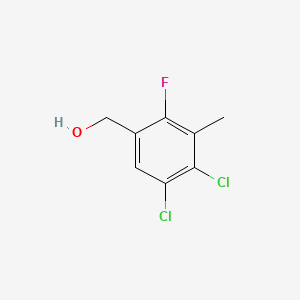
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
